キノリン-3-カルボキサミド

概要

説明

Synthesis Analysis

Quinoline-3-carboxamide derivatives are synthesized through a variety of chemical reactions, exploiting the quinoline scaffold's reactivity. A notable method includes the Pd-catalyzed couplings (Suzuki, Sonogashira, Stille) to 3-iodoquinoline-8-carboxamide, an efficient process introducing diversity in the final step of synthesis. Additionally, the synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations showcases the scope and limitations of these reactions (Lord et al., 2009; Duvelleroy et al., 2005).

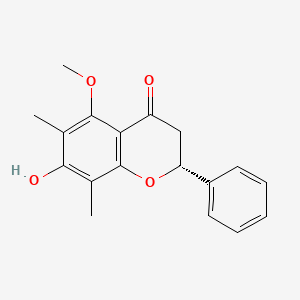

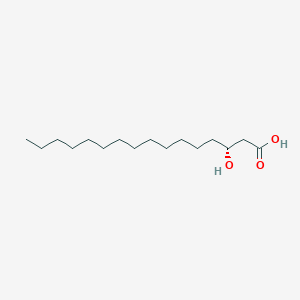

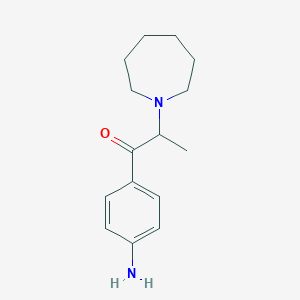

Molecular Structure Analysis

The molecular structure of quinoline-3-carboxamide derivatives is critical for their biological activity. X-ray and NMR studies confirm the presence of intramolecular hydrogen bonds, crucial for maintaining the required pharmacophore conformation. The structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide provides insight into its crystalline structure, confirming the compound's configuration via single-crystal X-ray diffraction (Gracheva et al., 1982; Polo-Cuadrado et al., 2021).

Chemical Reactions and Properties

Quinoline-3-carboxamide and its derivatives undergo various chemical reactions, leading to a wide array of compounds with diverse properties. For example, the cascade reaction of isatins with 1,1-enediamines in the presence of NH2SO3H catalysis results in the synthesis of multisubstituted quinoline-4-carboxamides. This reaction involves the formation of the quinoline ring accompanied by the formation of an amide bond in one step, highlighting the versatility and reactivity of the quinoline scaffold (Wang et al., 2018).

Physical Properties Analysis

The physical properties of quinoline-3-carboxamide derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. The crystalline structure analysis, including Hirshfeld surface analysis and DFT studies, provides comprehensive insights into the intermolecular interactions and stability of these compounds (Polo-Cuadrado et al., 2021).

Chemical Properties Analysis

The chemical properties of quinoline-3-carboxamide derivatives, such as reactivity towards different reagents, stability under various conditions, and their ability to undergo specific chemical transformations, are pivotal for their applications in drug design and synthesis of complex molecules. Studies focusing on the synthesis, characterization, and reaction mechanisms offer valuable insights into optimizing these compounds for targeted applications (Lord et al., 2009; Duvelleroy et al., 2005).

科学的研究の応用

医薬品化学: CETP阻害

キノリン-3-カルボキサミド誘導体は、コレステロールエステル転移タンパク質(CETP)の潜在的な阻害剤として合成されてきました . CETPは脂質代謝において重要な役割を果たし、その阻害は冠動脈性心臓病の治療のための有望な戦略です。キノリン-3-カルボキサミドから誘導された化合物は、CETPに対する阻害活性を示すことが示されており、これにより高密度リポタンパク質コレステロール(HDL-C)レベルの上昇と低密度リポタンパク質コレステロール(LDL-C)レベルの低下につながる可能性があり、心臓血管疾患に対する治療上の利点をもたらします。

有機合成: 多成分反応

有機合成では、キノリン-3-カルボキサミドは、複雑な分子構造を構築するための多成分反応(MCR)で使用されます . これらの反応は効率的で汎用性が高く、キノリン誘導体の収束合成を可能にします。たとえば、ポヴァロフ反応は、さまざまなキノリン骨格を合成するために使用されてきたMCRであり、高い原子経済性と構造的多様性を導入する能力を示しています。

薬理学: 自己免疫疾患の治療

ラキノモッドやパキノモッドなどのキノリン-3-カルボキサミド誘導体は、自己免疫疾患の治療において有望な結果を示しています . これらの化合物は免疫応答を調節し、多発性硬化症などの病状に対する新しい治療法を提供する可能性があります。

生化学: 免疫調節

キノリン-3-カルボキサミド誘導体は、アリール炭化水素受容体を介してナチュラルキラー(NK)細胞を活性化することが発見されています . この活性化は、NK細胞の免疫調節特性を向上させ、中枢神経系の自己免疫を抑制し、腫瘍監視を強化することができます。

化学工学: 触媒

化学工学では、キノリン-3-カルボキサミドは、さまざまな化合物の合成を最適化する触媒プロセスに関与しています . たとえば、InCl3を介した触媒は、アザ-ディールス・アルダー反応によってキノリンモチーフにアクセスするために使用されており、これは新素材や医薬品の開発にとって重要です。

材料科学: 分子ビルディングブロック

この化合物の誘導体は、材料科学における分子ビルディングブロックとして機能し、さまざまな業界での潜在的な用途を持つ新素材の開発に貢献しています . それらの構造特性は特定のニーズに合わせて調整することができ、これは材料革新を進めるために不可欠です。

作用機序

Target of Action

Quinoline-3-carboxamide primarily targets the protein S100A9 . S100A9 is expressed on the surface of various monocyte populations in the peripheral blood . This protein plays a key role in the regulation of myeloid cell accumulation and suppressive activity .

Mode of Action

Quinoline-3-carboxamide interacts with its target, S100A9, by binding to it . This interaction inhibits the binding of S100A9 to two proinflammatory receptors, the Toll-like receptor 4 and the receptor of advanced glycation end products . This results in a shift in the balance towards a less immunosuppressive phenotype .

Biochemical Pathways

Quinoline-3-carboxamide affects the biochemical pathways involving S100A9 and its interactions with proinflammatory receptors . By inhibiting these interactions, quinoline-3-carboxamide modulates local tumour immunity . It also influences infiltrating myeloid cells in the tumour milieu .

Pharmacokinetics

The pharmacokinetic properties of quinoline-3-carboxamide derivatives are favorable for oral administration . . This ensures that the compound can be effectively delivered to the target site in the body.

Result of Action

The action of quinoline-3-carboxamide results in molecular and cellular effects that suppress tumor growth and bone resorption . It decreases myeloma cell proliferation and colony formation in vitro, associated with an inhibition of c-MYC and increased p27 expression . It also targets the myeloid cell population, resulting in increased T cell proliferation and functionality .

Action Environment

The action of quinoline-3-carboxamide can be influenced by environmental factors. For instance, the presence of an immunosuppressive bone marrow microenvironment including myeloid cells can hamper the therapeutic efficacy of quinoline-3-carboxamide . .

Safety and Hazards

生化学分析

Biochemical Properties

Quinoline-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline-3-carboxamide has been shown to activate natural killer (NK) cells via the aryl hydrocarbon receptor, increasing their DNAX accessory molecule 1 (DNAM-1) cell surface expression . This activation enhances the cytotoxicity of NK cells against tumor cells and augments their immunoregulatory functions by interacting with CD155+ dendritic cells . Additionally, quinoline-3-carboxamide has been found to inhibit the phosphatidylinositol 3-kinase-related kinases (PIKK) family kinases by binding to the hinge region of the kinases, making them competitive inhibitors of adenosine triphosphate (ATP) .

Cellular Effects

Quinoline-3-carboxamide exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline-3-carboxamide has been shown to reduce inflammation and fibrosis in liver cells by decreasing the number and activation of disease-promoting transgenic natural killer T (NKT)-II cells and their type 2-cytokine expression profile . Furthermore, quinoline-3-carboxamide enhances the immunoregulatory properties of NK cells, leading to decreased MHC class II antigen presentation by dendritic cells .

Molecular Mechanism

The molecular mechanism of quinoline-3-carboxamide involves several key interactions and processes. Quinoline-3-carboxamide activates NK cells via the aryl hydrocarbon receptor, leading to increased DNAM-1 cell surface expression . This activation improves the cytotoxicity of NK cells against tumor cells and enhances their immunoregulatory functions. Additionally, quinoline-3-carboxamide inhibits the PIKK family kinases by binding to the hinge region of the kinases, making them competitive inhibitors of ATP . This inhibition affects various cellular processes, including DNA repair and cell cycle regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quinoline-3-carboxamide change over time. The stability and degradation of quinoline-3-carboxamide can influence its long-term effects on cellular function. Studies have shown that quinoline-3-carboxamide treatment can lead to a sustained reduction in inflammation and fibrosis in liver cells, even when treatment is initiated after the onset of disease . Additionally, the immunoregulatory effects of quinoline-3-carboxamide on NK cells and dendritic cells can persist over time, contributing to its long-term therapeutic potential .

Dosage Effects in Animal Models

The effects of quinoline-3-carboxamide vary with different dosages in animal models. Studies have shown that quinoline-3-carboxamide can ameliorate symptoms in mouse models of multiple sclerosis and experimental autoimmune encephalomyelitis (EAE) at specific dosages . High doses of quinoline-3-carboxamide may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

Quinoline-3-carboxamide is involved in various metabolic pathways, interacting with several enzymes and cofactors. For instance, quinoline-3-carboxamide has been shown to inhibit the PIKK family kinases, affecting metabolic flux and metabolite levels . Additionally, quinoline-3-carboxamide influences the expression of cytokines and chemokines, which can impact metabolic processes in immune cells .

Transport and Distribution

Quinoline-3-carboxamide is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. For example, quinoline-3-carboxamide has been shown to enhance the expression of DNAM-1 on the surface of NK cells, promoting their interaction with dendritic cells . This interaction is crucial for the immunoregulatory effects of quinoline-3-carboxamide.

Subcellular Localization

The subcellular localization of quinoline-3-carboxamide plays a significant role in its activity and function. Quinoline-3-carboxamide is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the binding of quinoline-3-carboxamide to the aryl hydrocarbon receptor and the subsequent increase in DNAM-1 expression on NK cells suggest its localization to the cell membrane and involvement in cell-cell interactions . This localization is essential for the immunoregulatory and cytotoxic effects of quinoline-3-carboxamide.

特性

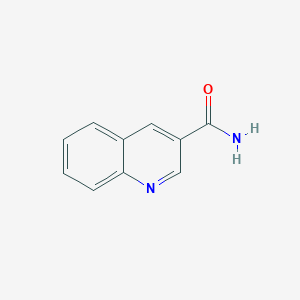

IUPAC Name |

quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTDCIWCFCUQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574189 | |

| Record name | Quinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6480-67-7 | |

| Record name | 3-Quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6480-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,16-Dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254903.png)

![N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B1254911.png)

![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)